

Application Note: Nitrovin Hydrochloride as a Reference Standard in Chromatography

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Compound of Interest		
Compound Name:	Nitrovin hydrochloride	
Cat. No.:	B8057501	Get Quote

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Introduction

Nitrovin hydrochloride is the hydrochloride salt of nitrovin, an antibacterial compound previously used as a growth promoter in animal feed. Due to regulatory restrictions in many regions, its presence in food products of animal origin is monitored. Accurate and reliable quantification of nitrovin residues is crucial for food safety and regulatory compliance. Nitrovin hydrochloride serves as a high-quality reference standard for the development, validation, and routine application of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring the accuracy and reliability of analytical data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This document provides detailed protocols and application notes for the use of nitrovin hydrochloride as a reference standard in chromatographic analysis.

Physicochemical Properties of Nitrovin Hydrochloride



Property	Value
CAS Number	2315-20-0
Molecular Formula	C14H12N6O6·HCl
Molecular Weight	396.74 g/mol
Appearance	Neat (Solid)
Storage	2-8°C Refrigerator

(Data sourced from publicly available chemical databases)

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general-purpose reversed-phase HPLC method for the quantification of nitrovin, using **nitrovin hydrochloride** as the reference standard. This method is suitable for determining nitrovin in various sample matrices after appropriate extraction and cleanup.

Experimental Protocol: HPLC-UV

- 1. Preparation of Standard Solutions:
- Primary Stock Solution (1000 μg/mL): Accurately weigh approximately 10 mg of Nitrovin
 Hydrochloride Reference Standard and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 $10~\mu g/mL$).
- 2. Chromatographic Conditions:



Parameter	Condition
Column	C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase	Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
UV Detection	378 nm

3. Method Validation Parameters:

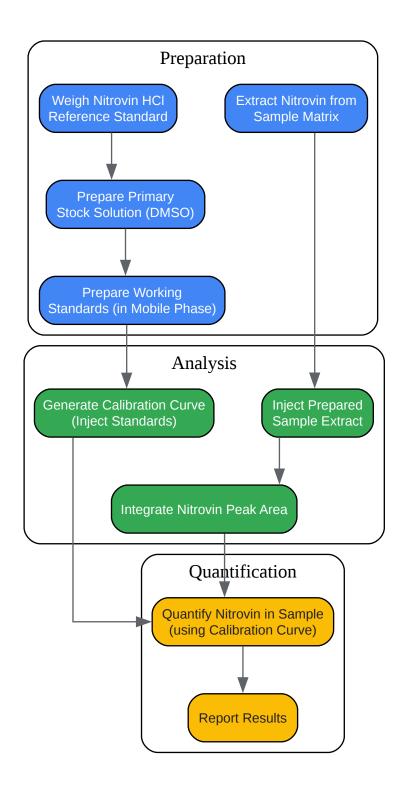
The following table summarizes typical performance characteristics of a validated HPLC method for nitrovin.

Parameter	Typical Value
Retention Time	~ 4-6 minutes (highly dependent on exact conditions)
Linearity Range	0.1 - 10 μg/mL (R² > 0.99)
Limit of Detection (LOD)	~ 0.03 μg/mL
Limit of Quantification (LOQ)	~ 0.1 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

(Note: These values are illustrative and should be determined by the user during method validation.)

Experimental Workflow for HPLC Analysis





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Caption: Workflow for quantitative analysis using Nitrovin HCl reference standard.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like animal tissues, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

- 1. Preparation of Standard and Sample Solutions:
- Follow the same procedure as for the HPLC method to prepare stock and working standard solutions.
- Sample preparation for LC-MS/MS may require a more rigorous cleanup, such as solidphase extraction (SPE), to minimize matrix effects.[5]

2. LC-MS/MS Conditions:

Parameter	Condition
LC Column	C18, 2.7 µm, 2.1 x 100 mm (or equivalent)[18]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Ion Source	Electrospray Ionization (ESI), Positive Mode[18]
MS/MS Transitions	Precursor Ion (m/z) → Product Ions (m/z)
e.g., 361.1 \rightarrow 151.0, 215.1 (example transitions for Nitrovin)	

3. Method Performance:



Parameter	Typical Value
Limit of Quantification (LOQ)	0.001 ppm (mg/kg)[18]
Linearity	Excellent over a wide dynamic range (e.g., 0.001 - 0.1 ppm)
Selectivity	High, due to specific MRM transitions

Signaling Pathway for LC-MS/MS Detection



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Caption: Logical flow of Nitrovin analysis by LC-MS/MS.

Application and Quality Control

- Method Validation: Nitrovin hydrochloride reference standard is essential for validating analytical methods by establishing linearity, accuracy, precision, LOD, and LOQ.
- Calibration: It is used to prepare calibration curves for the accurate quantification of nitrovin in unknown samples.
- Quality Control: A quality control sample, prepared from the reference standard, should be
 included in each analytical batch to monitor the performance of the method and ensure the
 reliability of the results.

By following these protocols and using a certified **Nitrovin Hydrochloride** Reference Standard, laboratories can achieve accurate and reproducible results for the determination of nitrovin residues, ensuring compliance with regulatory standards and contributing to food safety.



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